molecular formula C5H9O3- B1240307 (2R)-2-hydroxy-3-methylbutanoate

(2R)-2-hydroxy-3-methylbutanoate

Cat. No.: B1240307
M. Wt: 117.12 g/mol
InChI Key: NGEWQZIDQIYUNV-SCSAIBSYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-hydroxy-3-methylbutyrate is a hydroxy monocarboxylic acid anion resulting from the deprotonation of the carboxy group of (R)-2-hydroxy-3-methylbutyric acid. The major species at pH 7.3. It is a conjugate base of a (R)-2-hydroxy-3-methylbutyric acid. It is an enantiomer of a (S)-2-hydroxy-3-methylbutyrate.

Scientific Research Applications

1. Wine Aroma and Quality

  • Ethyl 2-hydroxy-3-methylbutanoate in Wine : A study found that ethyl 2-hydroxy-3-methylbutanoate, a compound related to (2R)-2-hydroxy-3-methylbutanoate, is present in various types of wines. Its concentrations were found to be considerably below the detection threshold, suggesting no significant direct effect on the fruity aroma of wine (Gammacurta et al., 2018).

2. Chemical Synthesis and Enzymatic Reactions

  • Chemo-enzymatic Elaboration : Research describes an approach to synthesize a compound related to this compound, demonstrating the importance of this compound in the synthesis of complex molecules with potential applications in pharmaceuticals (Akeboshi et al., 1998).

3. Microbial Reduction in Biotechnology

  • Microbial Reduction for Stereochemical Control : A study explored the microbial reduction of ethyl 2-methyl-3-oxobutanoate to ethyl 3-hydroxy-2-methylbutanoate, highlighting the role of this compound in biotechnological applications for producing optically active compounds (Miya et al., 1996).

4. Natural Products and Phytochemistry

  • Identification in Plant Substances : A new compound related to this compound was identified in Lantana camara, a plant species, demonstrating the compound's occurrence in natural products (Johns et al., 1983).

5. Organic Synthesis and Chemical Analysis

  • Study of Biotransformation in Fungi : Research on the biotransformation of certain compounds by the fungus Mucor plumbeus provided insights into the chemical reactions involving this compound derivatives (Fraga et al., 2017).

Properties

Molecular Formula

C5H9O3-

Molecular Weight

117.12 g/mol

IUPAC Name

(2R)-2-hydroxy-3-methylbutanoate

InChI

InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/p-1/t4-/m1/s1

InChI Key

NGEWQZIDQIYUNV-SCSAIBSYSA-M

Isomeric SMILES

CC(C)[C@H](C(=O)[O-])O

SMILES

CC(C)C(C(=O)[O-])O

Canonical SMILES

CC(C)C(C(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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